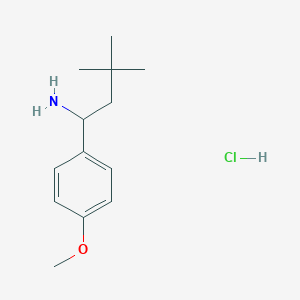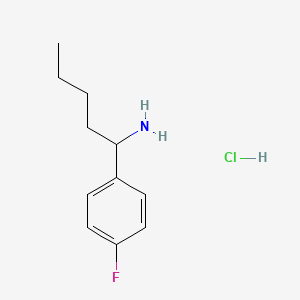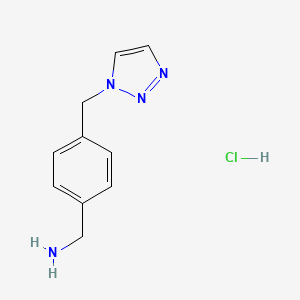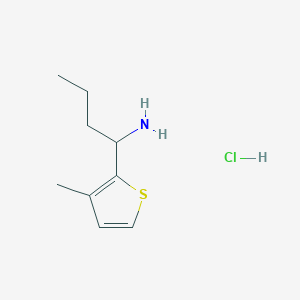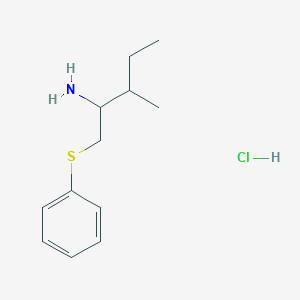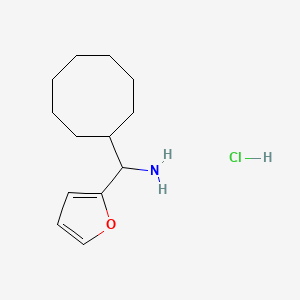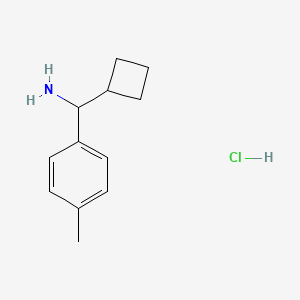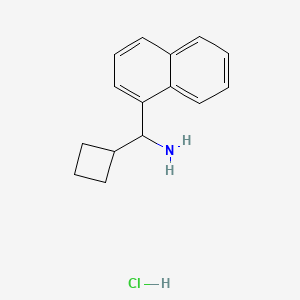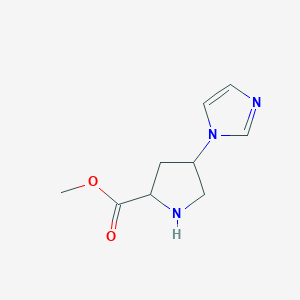
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
説明
3-((Tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride (THPOH) is a cyclic amine derivative that has been used in various scientific applications, including drug discovery, chemical synthesis, and biochemistry. THPOH has been studied for its biochemical and physiological effects and has been found to be an effective tool for laboratory experiments.
科学的研究の応用
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, this compound has been used to identify novel drug targets, as well as to study the structure-activity relationships of existing drugs. In chemical synthesis, this compound has been used to synthesize various compounds, including peptides, nucleotides, and carbohydrates. In biochemistry, this compound has been used to study the structure and function of proteins and other biomolecules.
作用機序
Target of Action
Similar compounds have been identified as inhibitors of alk5, a type of kinase
Mode of Action
It’s known that similar compounds interact with their targets, such as kinases, by inhibiting their autophosphorylation . This interaction disrupts the normal functioning of the target, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to affect pathways involving kinases like alk5 . These pathways play crucial roles in various cellular processes, including cell growth and differentiation. The downstream effects of these disruptions can vary widely, depending on the specific pathways and cells involved.
Result of Action
Similar compounds have been shown to inhibit the activity of certain kinases, leading to disruptions in cellular processes such as cell growth and differentiation .
実験室実験の利点と制限
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it can be used to study a wide range of biochemical and physiological processes. However, this compound also has some limitations. It is not very soluble in water, and it has a short half-life, which limits its use in long-term experiments.
将来の方向性
There are a number of potential future directions for the use of 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride. It could be used to develop more effective drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, it could be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for chemical synthesis. Finally, it could be used to study the effects of environmental toxins on the body, as well as to screen for novel drug targets.
特性
IUPAC Name |
3-(oxan-4-yloxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-7-9(1)12-8-2-5-11-6-3-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXVDXKHZZILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


